B607078 Dextranomer CAS No. 56087-11-7

Dextranomer

カタログ番号 B607078
CAS番号: 56087-11-7
InChIキー: None
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dextranomer, also known by trade names Debrisan and Exudex, is a cicatrizant used in dressings for wound healing and in pharmaceutical products to treat fecal incontinence . It consists of dextran polymer chains cross-linked into a three-dimensional network .


Synthesis Analysis

Dextranomer is synthesized through a process called dextranolysis, which involves the breakdown of high-molecular-weight dextran into low-molecular-weight polysaccharides . This process is catalyzed by a type of hydrolase called dextranase .


Molecular Structure Analysis

Dextranomer consists of dextran polymer chains that are cross-linked into a three-dimensional network . Dextranase enzymes join dextran’s α-1,6 glycosidic bonds to make glucose, exodextranases, or isomalto-oligosaccharides (endodextranases) .


Chemical Reactions Analysis

The chemical reactions involving Dextranomer primarily involve the breakdown of high-molecular-weight dextran into low-molecular-weight polysaccharides, a process catalyzed by dextranase .


Physical And Chemical Properties Analysis

Dextranomer is a hydrophilic dextran polymer. When applied to an exudating wound, it produces a ‘chromatographic like’ separation of constituents of the wound exudate and of other particles (e.g. bacteria, cellular debris) which may be found at the wound surface .

科学的研究の応用

Dextranomer as a Biocompatible Bulking Agent

Dextranomer, when combined with stabilized sodium hyaluronate (dextranomer/hyaluronic acid), serves as a biocompatible bulking agent. It is administered via submucosal injection and hypothesized to expand the submucosal layer of the anal canal, improving bowel control. In clinical studies, this treatment was well tolerated and associated with symptomatic improvements in adult patients with fecal incontinence (Hoy, 2012).

Dextranomer in Pediatric Vesicoureteral Reflux

Dextranomer/hyaluronic acid copolymer has been utilized for the endoscopic treatment of pediatric vesicoureteral reflux. Studies show its effectiveness and safety, with long-term follow-up indicating sustained response without deterioration in patients responding positively to treatment (Läckgren et al., 2001).

Dextranomer in Nanoparticle Biomedical Applications

Dextran, due to its biocompatibility and biodegradability, has been explored in the development of dextran nanoparticles for biomedical applications. Its solubility and non-toxic nature make it suitable for use in nanomedicine, drug delivery, and imaging systems (Banerjee & Bandopadhyay, 2016).

Dextranomer in Drug Delivery Systems

Dextran's use extends to drug-delivery systems, where it's modified to improve properties like hydrophilicity and sensitivity to temperature, pH, and ionic strength. This adaptation broadens its application in gene transfection and drug delivery (Huang & Huang, 2018).

Dextranomer in Continence Improvement

In pediatric patients with urinary incontinence due to neurogenic and structural causes, dextranomer/hyaluronic acid copolymer has been used to increase bladder outlet resistance, leading to improvements in dryness and bladder capacity (Caione & Capozza, 2002).

Dextranomer's Role in Velopharyngeal Insufficiency

Dextranomer/hyaluronic acid copolymer implants have been employed in treating velopharyngeal insufficiency. These implants, injected into the posterior nasopharyngeal area, can be identified in imaging studies post-treatment (Brinjikji, Cofer, & Lane, 2015).

Dextranomer in Acid-Responsive Drug Delivery

Modified dextran with acetal moieties has been developed for acid-responsive drug delivery applications. This modification allows for pH-sensitive microparticle degradation and effective drug release (Bachelder et al., 2008).

Safety And Hazards

Dextranomer is contraindicated in patients with active inflammatory bowel disease, immunodeficiency disorders or ongoing immunosuppressive therapy, previous radiation treatment to the pelvic area, significant mucosal or full thickness rectal prolapse, active anorectal conditions including abscess, fissures, sepsis, bleeding, proctitis, or other infections, anorectal atresia, tumors, or malformation, rectocele, allergy to hyaluronic acid-based products, rectal varices, and presence of existing implant (other than Solesta) in the anorectal region .

将来の方向性

The future directions of Dextranomer could involve its potential use in microbial growth and metabolic processes. The utilization of dextranase hydrolysates can facilitate the breakdown of dextran, thereby eliminating potential impediments and generating more conducive circumstances for the fermentation procedure .

特性

CAS番号

56087-11-7

製品名

Dextranomer

IUPAC名

None

InChI

None

InChIキー

None

SMILES

O1[C@@H]([C@@H](O)[C@@H]([C@H](O)[C@H]1O*)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)OCC(CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O*)O)O)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)C*)O)CO[C@H]1O[C@H](C*)[C@@H](O)[C@@H](O)[C@H]1O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Dextranomer;  Debrisan;  Dextranomere;  Dextranomero;  Dextranomerum.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。